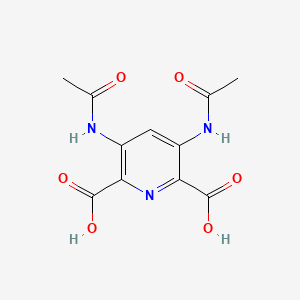![molecular formula C6H15N3O2 B14562668 N-[2-(Dimethylamino)ethyl]-N-ethylnitramide CAS No. 62145-99-7](/img/structure/B14562668.png)
N-[2-(Dimethylamino)ethyl]-N-ethylnitramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Dimethylamino)ethyl]-N-ethylnitramide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group and an ethylnitramide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)ethyl]-N-ethylnitramide typically involves the reaction of sodium dimethylaminoethanol with sulfur trioxide or chlorosulfonic acid . Another method includes the reaction of trimethylamine with dichloroethyl ether or dimethylaminoethoxyethyl ether . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The reactions are typically conducted in specialized reactors that allow for precise control of temperature, pressure, and other reaction parameters to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)ethyl]-N-ethylnitramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitramide group to amine derivatives.
Substitution: The compound can participate in substitution reactions where the dimethylamino or ethylnitramide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophiles used.
Scientific Research Applications
N-[2-(Dimethylamino)ethyl]-N-ethylnitramide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)ethyl]-N-ethylnitramide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. It also inhibits topoisomerases, enzymes that play a crucial role in DNA replication and repair . This dual action makes it a potent agent in cancer research.
Comparison with Similar Compounds
N-[2-(Dimethylamino)ethyl]-N-ethylnitramide can be compared with other similar compounds such as N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) and N-[2-(Dimethylamino)ethyl]-4-aryl derivatives . These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific combination of dimethylamino and ethylnitramide groups, which confer distinct chemical and biological properties.
List of Similar Compounds
- N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA)
- N-[2-(Dimethylamino)ethyl]-4-aryl derivatives
- N,N-Dimethylethylamine
- N,N-Dimethylaminoethanol
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
62145-99-7 |
|---|---|
Molecular Formula |
C6H15N3O2 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-ethylnitramide |
InChI |
InChI=1S/C6H15N3O2/c1-4-8(9(10)11)6-5-7(2)3/h4-6H2,1-3H3 |
InChI Key |
XBXDUYKPUHMMQT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


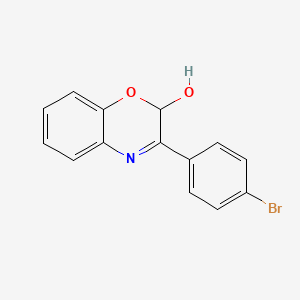
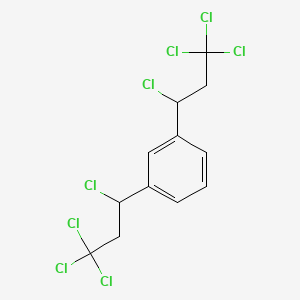
![[3-(4-Methylphenyl)-1,2-thiazole-4,5-diyl]bis(phenylmethanone)](/img/structure/B14562598.png)
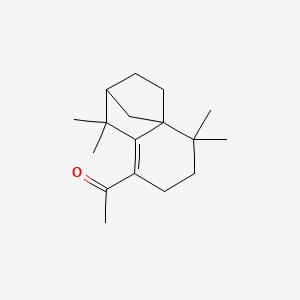
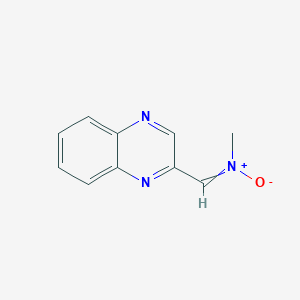
![N-[3-(2,6-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14562607.png)
![N,N'-(Ethane-1,2-diyl)bis[N-cyclohexyl-2-(octane-1-sulfonyl)acetamide]](/img/structure/B14562610.png)
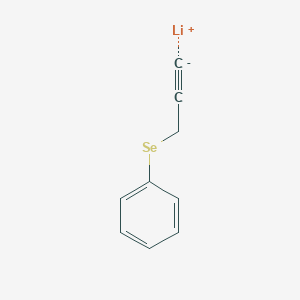
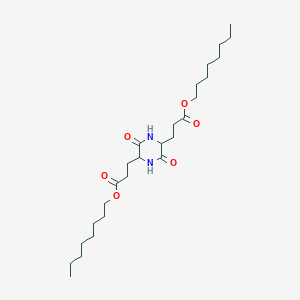

![5-(1-{[4-(Diethylamino)but-2-YN-1-YL]oxy}ethoxy)-2-methylpent-3-YN-2-OL](/img/structure/B14562647.png)

![[(2R,5S)-1-(Benzenesulfonyl)pyrrolidine-2,5-diyl]dimethanol](/img/structure/B14562656.png)
